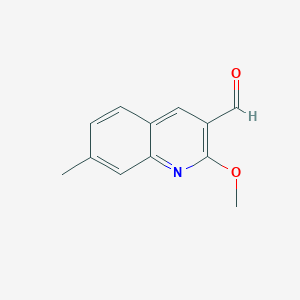

2-Methoxy-7-methyl-quinoline-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

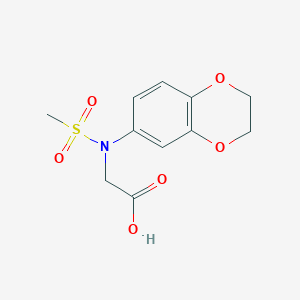

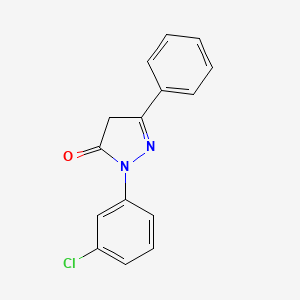

2-Methoxy-7-methyl-quinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is used for research purposes .

Synthesis Analysis

The synthesis of quinoline derivatives, including 2-Methoxy-7-methyl-quinoline-3-carbaldehyde, has been a subject of interest in recent years . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been employed . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular structure of 2-Methoxy-7-methyl-quinoline-3-carbaldehyde consists of a quinoline core with a methoxy group at the 2nd position and a methyl group at the 7th position . The carbaldehyde group is attached at the 3rd position .Physical And Chemical Properties Analysis

2-Methoxy-7-methyl-quinoline-3-carbaldehyde has a molecular weight of 201.22 and a molecular formula of C12H11NO2 . Further physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Antibacterial and Antioxidant Activities

Quinoline derivatives, including 2-Methoxy-7-methyl-quinoline-3-carbaldehyde, have been studied for their potential antibacterial and antioxidant properties. Research indicates that quinoline compounds can act against both Gram-positive and Gram-negative bacterial strains, suggesting broad-spectrum bactericidal activity . Additionally, these compounds have shown radical scavenging activity, which is a measure of antioxidant capability. The binding affinities of these compounds against bacterial enzymes like E. coli DNA gyrase B have been evaluated through molecular docking studies, indicating their potential as antibacterial agents .

Pharmacological Applications

In pharmacology, 2-Methoxy-7-methyl-quinoline-3-carbaldehyde has been identified as a scaffold for drug discovery due to its structural significance in medicinal chemistry. It serves as a core structure for synthesizing various biologically active compounds, including potential inhibitors for enzymes like acetylcholinesterase (AChE) and matrix metalloproteinases (MMPs), which are targets for conditions like Alzheimer’s disease and cancer .

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the construction of complex quinoline scaffolds. It can undergo reactions such as the Vilsmeier–Haack reaction to introduce various functional groups, which are essential for creating diverse organic molecules with potential biological activities .

Medicinal Chemistry

In medicinal chemistry, 2-Methoxy-7-methyl-quinoline-3-carbaldehyde plays a role in the synthesis of heterocyclic compounds. These compounds are crucial for developing new drugs with pharmacological activities. The compound’s ability to interact with different substituents makes it a versatile intermediate in the synthesis of various therapeutic agents .

Industrial Applications

While specific industrial applications of 2-Methoxy-7-methyl-quinoline-3-carbaldehyde are not extensively documented, its role in the synthesis of complex organic molecules suggests its use in the chemical industry, particularly for research and development in pharmaceuticals and materials science .

Environmental Applications

Quinoline derivatives are being explored for environmental applications, such as the development of fluorescent sensors for the detection of heavy metals like mercury in natural water. The compound’s ability to form complexes with metal ions can be harnessed to create sensitive and selective detection systems for environmental monitoring .

Biochemical Research

In biochemical research, 2-Methoxy-7-methyl-quinoline-3-carbaldehyde is used for proteomics studies. Its interactions with proteins and other biomolecules can be studied to understand the biochemical pathways and mechanisms underlying various diseases, which is fundamental for the development of new diagnostic and therapeutic strategies .

Safety and Hazards

While specific safety and hazard information for 2-Methoxy-7-methyl-quinoline-3-carbaldehyde is not available in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Wirkmechanismus

Target of Action

Quinoline derivatives have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

Some quinoline derivatives have been found to interact with dna mainly through intercalation . This interaction can lead to changes in DNA structure and function, potentially affecting the transcription and replication processes .

Biochemical Pathways

Given the potential dna intercalation activity, it’s likely that this compound could influence pathways related to dna replication, transcription, and repair .

Result of Action

Some quinoline derivatives have been found to induce apoptosis and cause cell arrest in certain cell lines . These effects could potentially be attributed to the compound’s interaction with DNA .

Eigenschaften

IUPAC Name |

2-methoxy-7-methylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-9-6-10(7-14)12(15-2)13-11(9)5-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIQZUVODDEHLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-7-methylquinoline-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

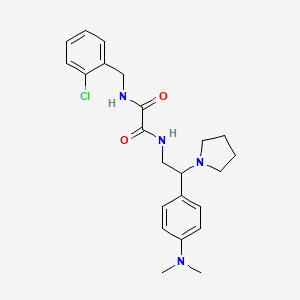

![N-(furan-2-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2925932.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2925935.png)

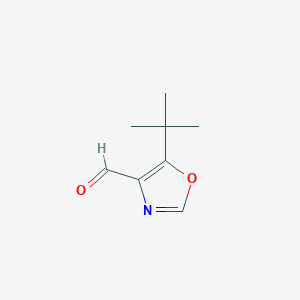

![Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2925936.png)

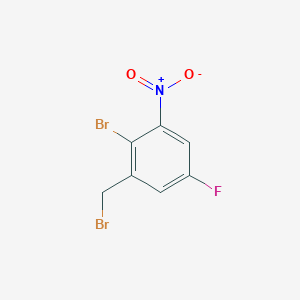

![cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride](/img/structure/B2925938.png)